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molecular formula C6H7NO4 B043196 Methyl 5-methoxy-1,3-oxazole-2-carboxylate CAS No. 477870-14-7

Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Cat. No. B043196
M. Wt: 157.12 g/mol
InChI Key: VGWHLCLCKMXXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598264B2

Procedure details

To a warm (35-40° C.) suspension of phosphorous pentoxide (77.7 g, 109 mmol) in anhydrous acetonitrile (200 mL) was added methyl[(2-methoxy-2-oxoethyl)amino](oxo)acetate (19.19 g, 109.6 mmol). The reaction mixture was heated to 65° C., then stirred overnight at room temperature. The product mixture was cooled to 0° C. and carefully quenched with ice and brine keeping the reaction from generating an unsuitable exotherm. The resultant mixture was extracted with ethyl acetate (600 mL). The organic extract was washed with brine, dried with Na2SO4, then concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with 100% CH2Cl2. The appropriate fractions were combined and concentrated to afford the title compound as a light yellow solid that was used without further purification.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH3:15][O:16][C:17](=[O:26])[C:18]([NH:20][CH2:21][C:22]([O:24][CH3:25])=O)=[O:19]>C(#N)C>[CH3:25][O:24][C:22]1[O:19][C:18]([C:17]([O:16][CH3:15])=[O:26])=[N:20][CH:21]=1

Inputs

Step One
Name
Quantity
77.7 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
19.19 g
Type
reactant
Smiles
COC(C(=O)NCC(=O)OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a warm
TEMPERATURE
Type
TEMPERATURE
Details
The product mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with ice and brine keeping
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl acetate (600 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CN=C(O1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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